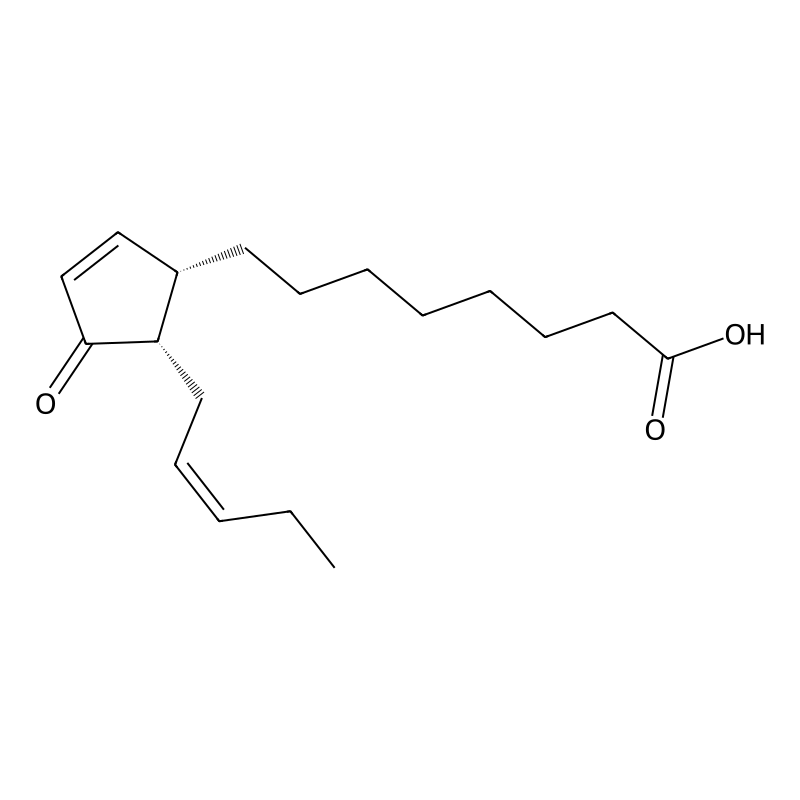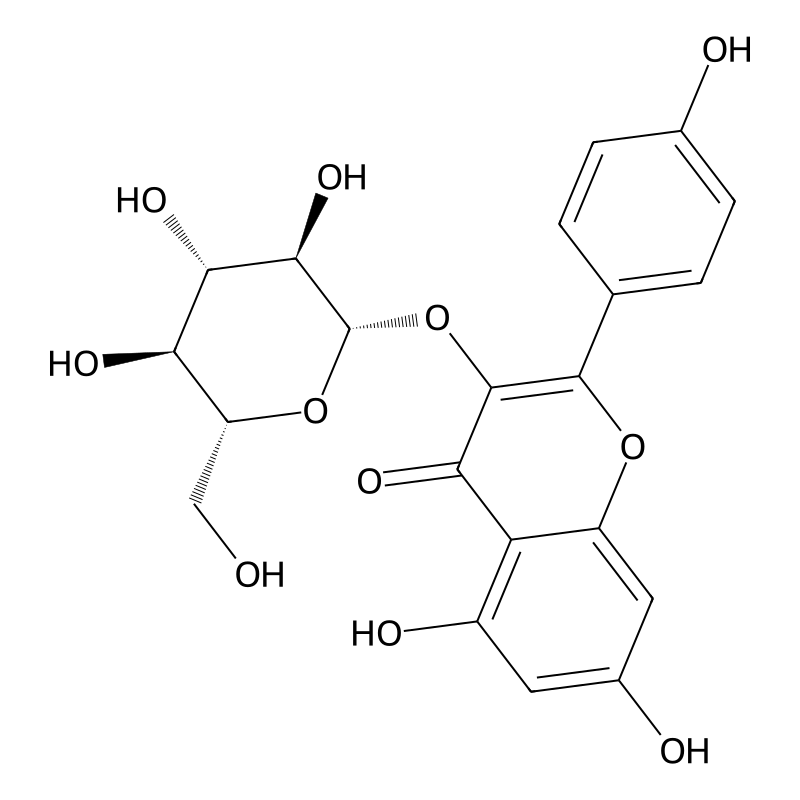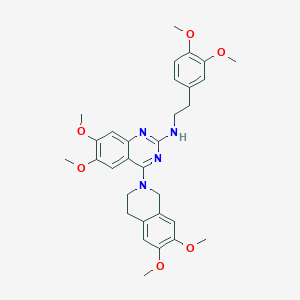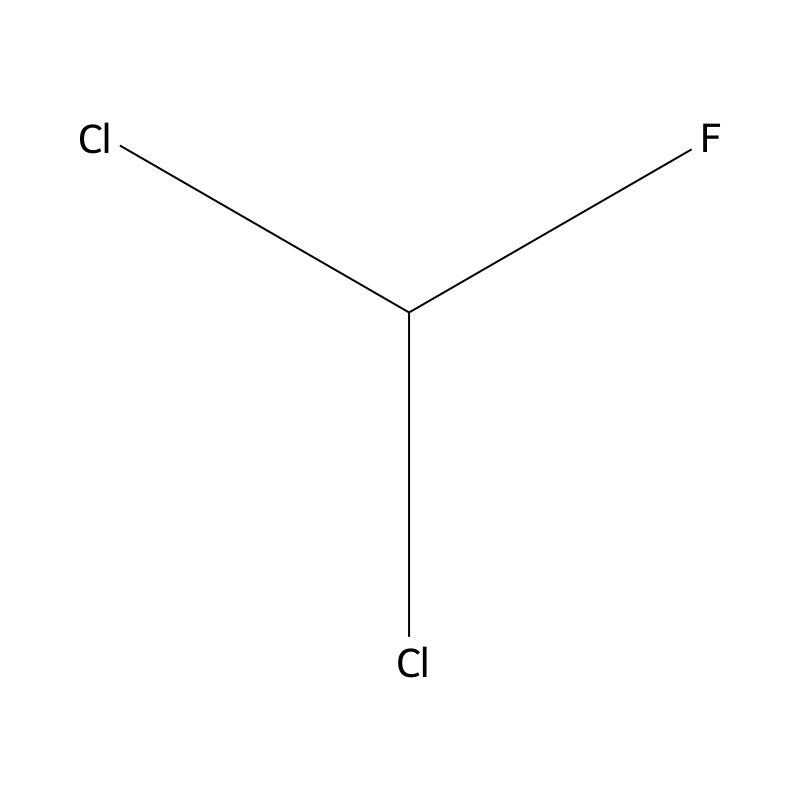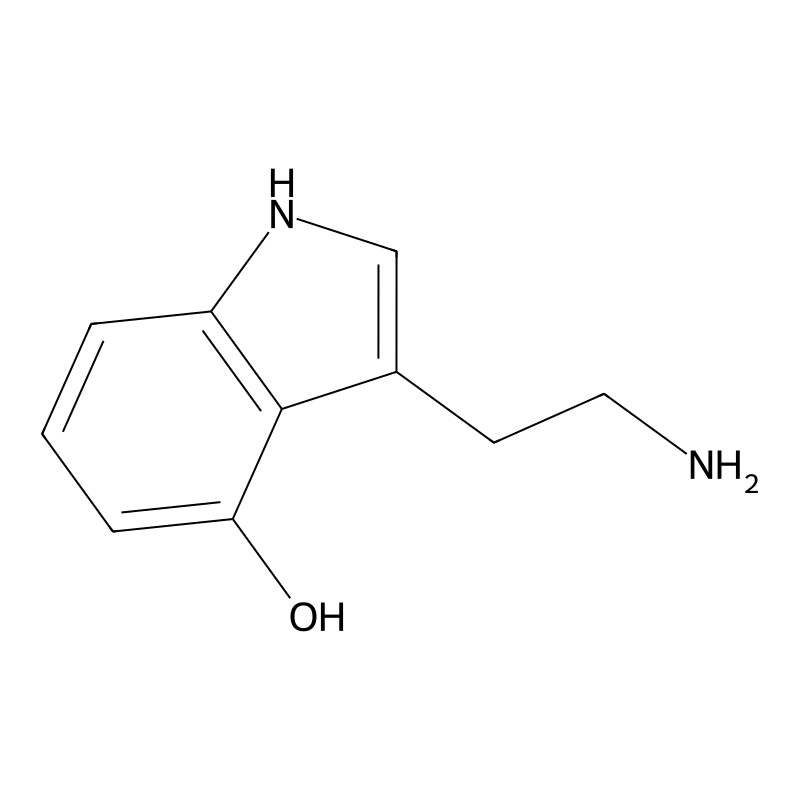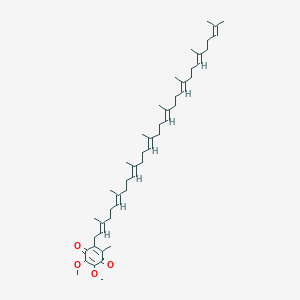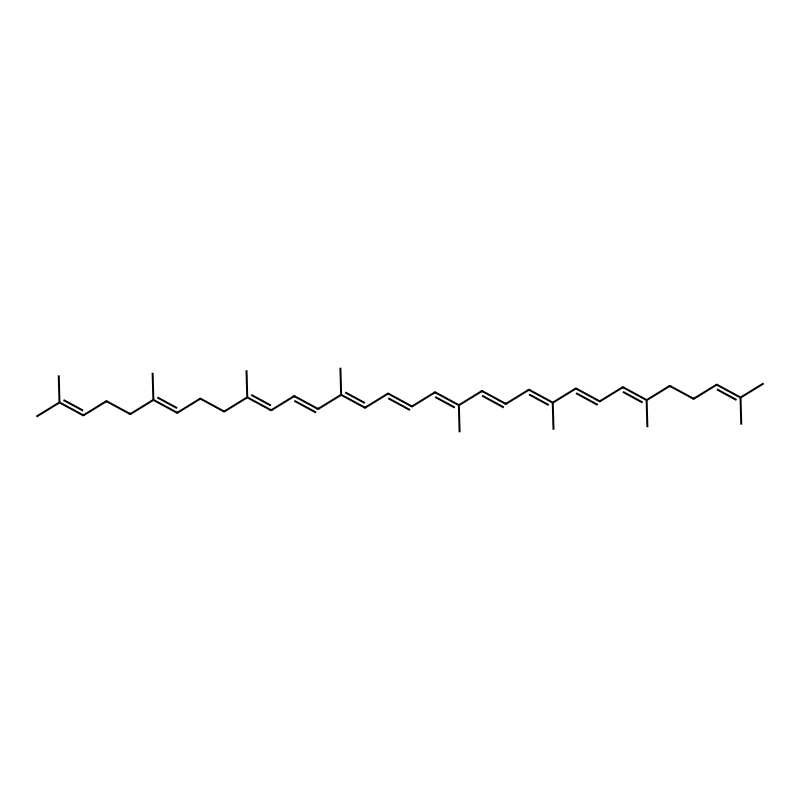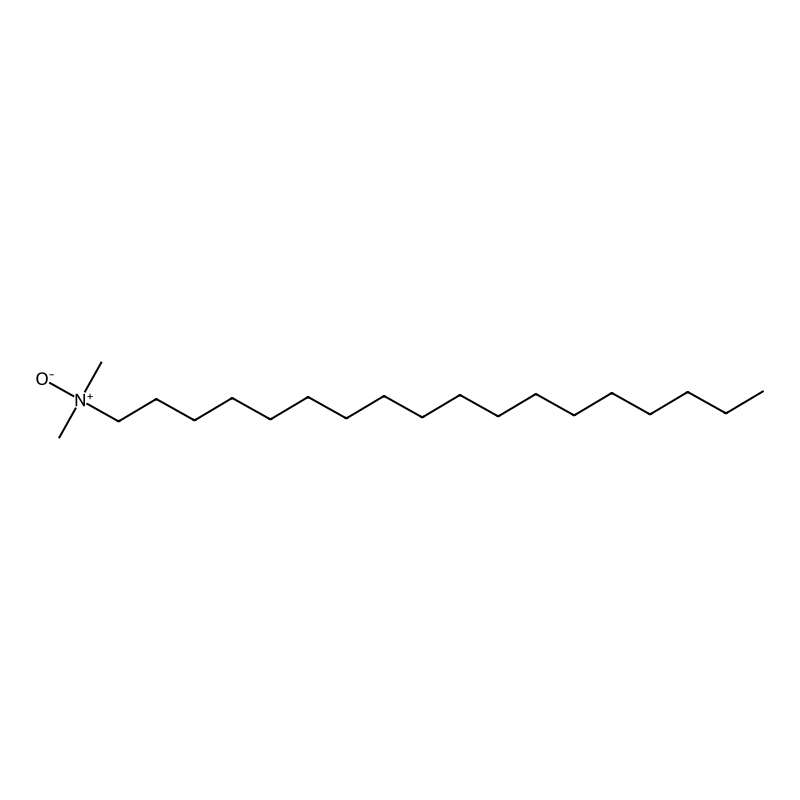Bromadiolone
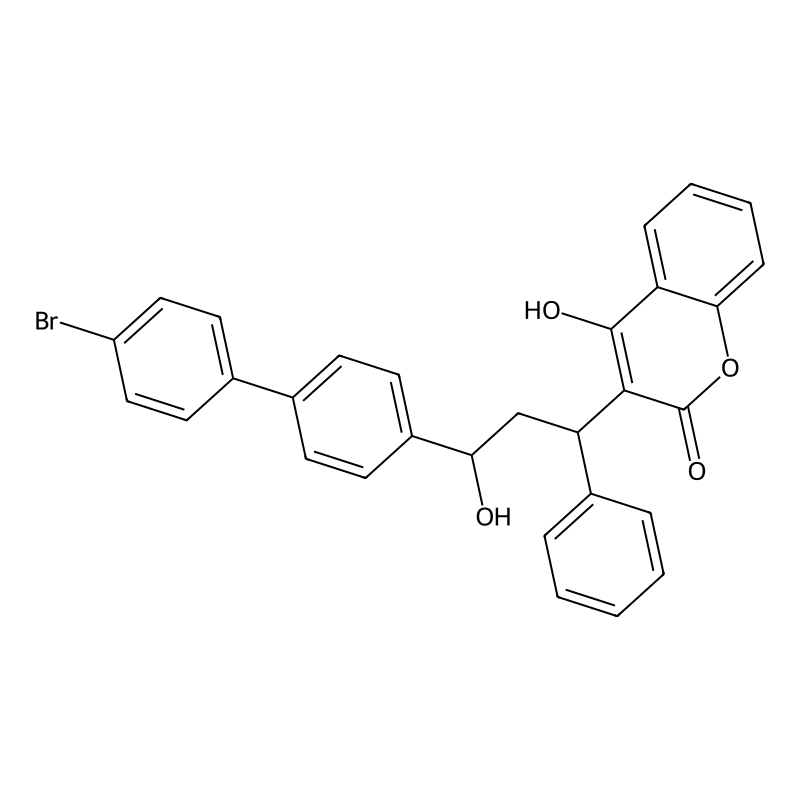
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Soluble in dimethylsulfoxide
Solubility at 20-25 °C (g/L): dimethylformamide 730.0; ethyl acetate 25.0; acetone 22.3; chloroform 10.1; ethanol 8.2; methanol 5.6; ethyl ether 3.7; hexane 0.2
Synonyms
Canonical SMILES
Description
Efficacy Studies
Rodent Control
Research evaluates bromadiolone's effectiveness in controlling different rodent species in various settings. This includes studies comparing its efficacy against other rodenticides or traditional methods [].
Field Trials
Field trials assess bromadiolone's effectiveness in real-world scenarios, such as agricultural fields, warehouses, or urban environments. These studies measure factors like bait consumption, mortality rates, and population reduction [].
Environmental Impact Research
Non-Target Species
Research investigates the potential risks of bromadiolone to non-target species like birds, earthworms, and beneficial insects. This includes studies on secondary poisoning through the food chain and assessing the environmental persistence of bromadiolone [, ].
Bioaccumulation
Studies examine bromadiolone's bioaccumulation potential in the food chain. This helps researchers understand the risks associated with repeated exposure in non-target animals that might consume contaminated prey [].
Analytical Method Development
Bromadiolone is a potent anticoagulant rodenticide belonging to the class of second-generation 4-hydroxycoumarin derivatives. It is often referred to as a "super-warfarin" due to its enhanced potency and ability to accumulate in the liver of affected organisms. First introduced in the United Kingdom in 1980, bromadiolone effectively targets rodent populations that have developed resistance to first-generation anticoagulants. The compound is typically presented as a white to yellow odorless powder and can be utilized both indoors and outdoors for controlling rat and mouse infestations .
Bromadiolone operates primarily as a vitamin K antagonist, inhibiting the enzyme vitamin K epoxide reductase. This inhibition disrupts the synthesis of vitamin K-dependent clotting factors (II, VII, IX, and X), leading to impaired blood coagulation and increased risk of hemorrhage. The compound's mechanism results in a delayed onset of toxicity, with symptoms manifesting 24 to 36 hours post-ingestion, and death may occur within 2 to 5 days depending on the dose consumed .
The biological activity of bromadiolone is characterized by its high lipid solubility, allowing it to cross the blood-brain barrier. This property can lead to central nervous system toxicity, although such cases are relatively rare. Common symptoms of bromadiolone poisoning include hemorrhages in various tissues, such as skin and digestive tract, as well as neurological symptoms like dizziness and unsteady gait . Laboratory tests typically reveal prolonged prothrombin time and activated partial thromboplastin time, indicating significant disruption of normal coagulation processes .
Bromadiolone is synthesized through a multi-step chemical process that involves the modification of coumarin derivatives. The synthesis typically includes:
- Formation of Coumarin Derivative: Starting from basic coumarin structures.
- Introduction of Bromine: Bromination at specific positions on the aromatic ring.
- Hydroxylation: Adding hydroxyl groups to enhance anticoagulant properties.
- Stereoisomer Separation: The final product consists of a mixture of four stereoisomers, which are critical for its biological activity .
Bromadiolone is primarily used as a rodenticide in agricultural and urban settings. Its effectiveness against resistant rodent populations has made it a popular choice among pest control professionals. The compound can be applied in various formulations, including bait blocks and pellets, which are designed for ease of use in both indoor and outdoor environments .
Studies have shown that bromadiolone interacts with several biological systems due to its anticoagulant properties. It has been observed that bromadiolone can affect not only coagulation pathways but also other physiological processes involving vitamin K-dependent proteins, which play roles in maintaining normal cellular functions within the central nervous system. These interactions may lead to complications such as increased bleeding risks in treated animals or humans exposed accidentally .
Bromadiolone shares similarities with several other anticoagulant rodenticides, each varying in potency and mechanism. A comparison with similar compounds includes:
| Compound | Class | Potency | Mechanism of Action |
|---|---|---|---|
| Bromadiolone | Second-generation anticoagulant | High | Vitamin K antagonist |
| Brodifacoum | Second-generation anticoagulant | Very High | Vitamin K antagonist |
| Chlorophacinone | First-generation anticoagulant | Moderate | Vitamin K antagonist |
| Difethialone | Second-generation anticoagulant | High | Vitamin K antagonist |
| Warfarin | First-generation anticoagulant | Moderate | Vitamin K antagonist |
Bromadiolone's uniqueness lies in its higher potency compared to first-generation anticoagulants like warfarin and chlorophacinone, making it effective against rodents that have developed resistance to these older compounds . Its extended half-life allows for less frequent dosing while still achieving effective control over rodent populations.
Purity
Physical Description
White to off-white solid; [Merck Index] Technical product is yellowish solid; [HSDB] Yellowish-white odorless solid; [Reference #2]
Color/Form
Yellowish powder
Solid white powder at 20 °C, 760 mm Hg (purity 99.2-100%)
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Boiling Point
Flash Point
Heavy Atom Count
Density
Odor
Decomposition
High temperature decomposition or burning in air will lead to the formation of toxic gases, which may include carbon monoxide and traces of bromine and hydrogen bromide, as well as fumes of unchanged rodenticide ...
Appearance
Melting Point
198.3-199.8 °C (approximately 100% purity)
Storage
Mechanism of Action
Anticoagulant pesticides are used widely in agricultural and urban rodent control. The emergence of warfarin-resistant strains of rats led to the introduction of a new group of anticoagulant rodenticides variously referred to as 'superwarfarins', 'single dose' or 'long-acting'. This group includes the second generation 4-hydroxycoumarins brodifacoum, bromadiolone, difenacoum, flocoumafen and the indanedione derivatives chlorophacinone and diphacinone. Most cases of anticoagulant rodenticide exposure involve young children and, as a consequence, the amounts ingested are almost invariably small. In contrast, intentional ingestion of large quantities of long-acting anticoagulant rodenticides may cause anticoagulation for several weeks or months. Occupational exposure has also been reported. Anticoagulant rodenticides inhibit vitamin K(1)-2,3 epoxide reductase and thus the synthesis of vitamin K and subsequently clotting factors II, VII, IX and X. The greater potency and duration of action of long-acting anticoagulant rodenticides is attributed to their: (i) greater affinity for vitamin K(1)-2,3-epoxide reductase; (ii) ability to disrupt the vitamin K(1)-epoxide cycle at more than one point; (iii) hepatic accumulation; and (iv) unusually long biological half-lives due to high lipid solubility and enterohepatic circulation...
The effects of coumarins and indandiones on prothrombin synthesis and conversion of vitamin k1 2,3-epoxide to vitamin k1 were measured. Results provided evidence for the proposed mechanism of action by preventing regeneration of vitamin k1 from its metabolite. /Coumarins and indandiones/
Both 4-hydroxycoumarin derivatives and indandiones (also known as oral anticoagulants) are antagonists of vitamin K. Their use as rodenticides is based on the inhibition of the vitamin K-dependent step in the synthesis of a number of blood coagulation factors. The vitamin K-dependent proteins ...in the coagulation cascade... are the procoagulant factors II (prothrombin), VII (proconvertin), IX (Christmas factor) and X (Stuart-Prower factor), and the coagulation-inhibiting proteins C and S. All these proteins are synthesized in the liver. Before they are released into the circulation the various precursor proteins undergo substantial (intracellular) post-translational modification. Vitamin K functions as a co-enzyme in one of these modifications, namely the carboxylation at well-defined positions of 10-12 glutamate residues into gamma-carboxyglutamate (Gla). The presence of these Gla residues is essential for the procoagulant activity of the various coagulations factors. Vitamin K hydroquinone (KH2) is the active co-enzyme, and its oxidation to vitamin K 2,3-epoxide (KO) provides the energy required for the carboxylation reaction. The epoxide is than recycled in two reduction steps mediated by the enzyme KO reductase... . The latter enzyme is the target enzyme for coumarin anticoagulants. Their blocking of the KO reductase leads to a rapid exhaustion of the supply of KH2, and thus to an effective prevention of the formation of Gla residues. This leads to an accumulation of non-carboxylated coagulation factor precursors in the liver. In some cases these precursors are processed further without being carboxylated, and (depending on the species) may appear in the circulation. At that stage the under-carboxylated proteins are designated as descarboxy coagulation factors. Normal coagulation factors circulate in the form of zymogens, which can only participate in the coagulation cascade after being activated by limited proteolytic degradation. Descarboxy coagulation factors have no procoagulant activity (i.e. they cannot be activated) and neither they can be converted into the active zymogens by vitamin K action. Whereas in anticoagulated humans high levels of circulating descarboxy coagulation factors are detectable, these levels are negligible in warfarin-treated rats and mice. /Anticoagulant rodenticides/
For more Mechanism of Action (Complete) data for BROMADIOLONE (6 total), please visit the HSDB record page.
Vapor Pressure
Vapor pressure: 3.75X10-7 mm Hg at 45 °C (direct measurement)
2.13X10-8 Pa at 25 °C = 1.6X10-10 mm Hg at 25 °C (extrapolated)
Absorption Distribution and Excretion
Groups of male Sprague-Dawley rats received a single dose (0.2 mg/kg bw) of brodifacoum, bromadiolone, or flocoumafen by gavage. A control group consisting of 9 male rats which received nothing was also included in the study. .... During the first 28 days after dosing, the decline of the liver concns of bromadiolone and flocoumafen was faster than that of brodifacoum as indicated by the t1/2's of these 3 chemicals at the first 28 days (brodifacoum: t1/2, 63 days; bromadiolone: t1/2, 17 days; flocoumafen: t1/2, 6 days). The decline of the liver concns of these 3 test chemicals occurred in a "bi-exponential manner". The second t1/2's were estimated to be 282, 318, and 159 days for brodifacoum, bromadiolone, and flocoumafen, respectively. In general, oral admin of any of these 3 chemicals would result in substantial retention of the chemical in the liver for a very long time.
Metabolism Metabolites
Warfarin is a widely used anticoagulant in the treatment and prevention of thrombosis, in the treatment for chronic atrial fibrillation, mechanical valves, pulmonary embolism, and dilated cardiomyopathy. It is tasteless and colorless, was used as a poison, and is still marketed as a pesticide against rats and mice. Several long-acting warfarin derivatives-superwarfarin anticoagulants-such as brodifacoum, diphenadione, chlorophacinone, bromadiolone, are used as pesticides and can produce profound and prolonged anticoagulation. Several factors increase the risk of warfarin toxicity. However, polymorphisms in cytochrome P450 genes and drug interactions account for most of the risk for toxicity complications. Each person is unique in their degree of susceptibility to toxic agents. The toxicity interpretation and the health risk of most toxic substances are a subject of uncertainty. Genetically determined low metabolic capacity in an individual can dramatically alter the toxin and metabolite levels from those normally expected, which is crucial for drugs with a narrow therapeutic index, like warfarin. Personalized approaches in interpretation have the potential to remove some of the scientific uncertainties in toxicity cases.
Anticoagulant resistance in Norway rats, Rattus norvegicus (Berk.), has been suggested to be conferred by mutations in the VKORC1 gene, encoding the target protein of anticoagulant rodenticides. Other factors, e.g. pharmacokinetics, may also contribute to resistance, however. To examine the involvement of pharmacokinetics in bromadiolone resistance in male and female rats, liver expression profiles of seven cytochrome P450 genes from a Danish bromadiolone-resistant rat strain (with an Y139C-VKORC1 mutation) were compared with profiles from an anticoagulant-susceptible strain. In the presence of bromadiolone, the Cyp2e1, Cyp2c13, Cyp3a2 and Cyp3a3 genes were significantly overexpressed, while Cyp2c12 expression was suppressed in resistant female rats compared with susceptible females. Relative to susceptible males, resistant males showed significant overexpression of the Cyp2a1, Cyp2e1, Cyp3a2 and Cyp3a3 genes. On exposure to bromadiolone, females had higher Cyp2e1 expression than males, which possibly explains why female rats are generally more tolerant to anticoagulants than male rats. Results suggest that bromadiolone resistance in a Danish strain of Norway rats involves enhanced anticoagulant metabolism catalyzed by cytochrome P450-2e1, -3a2 and -3a3. This pharmacokinetically based bromadiolone resistance is to some extent sex differentiated, as female resistance furthermore seems to involve overexpression of cytochrome P450-2c13 and suppression of P450-2c12, whereas male resistance appears to involve P450-2a1 overexpression.
Bromadiolone, brodifacoum and coumatetralyl were also found in rats as unchanged parent compounds... .
Long-acting compounds are metabolized by hepatic cytochrome P-450 isozymes (e.g., CYP3A4). /Long-Acting Rodenticides/
Wikipedia
Biological Half Life
Rats (Rattus norvegicus) dosed orally with the rodenticide bromadiolone (0.8 and 3 mg/kg) were sacrificed in groups of 4 rats at various times up to 97 hr after administration. Bromadiolone was assayed in plasma, liver and kidney. ... The compound disappeared slowly from the organism with a half-life of 25.7 hr for the 0.8 mg/kg dose and 57.5 hr for the 3 mg/kg. ...
Half-life in blood /of rats/ 1.0 to 2.4 days... Half-life in liver /of rats/ 170-318 days /From table/.
Calculated elimination half-life of 140 hr.
The concentrations of bromadiolone in whole blood and plasma in serial samples from a 62-year-old woman were measured. The half-life of bromadiolone in blood was estimated to be about 6 days in the initial phase of elimination and about 10-13 days in the terminal phase.
Use Classification
Environmental transformation -> Pesticides (parent, predecessor)
Methods of Manufacturing
General Manufacturing Information
Developed by Lipha of Lyon, France and distributed in North America by Chempar Chemical Co.
Bromadiolone is a second-generation anticoagulant of the hydroxy-4-coumarin that was patented in 1967 for the control of commensal rats and mice, including those resistant to warfarin and first-generation anticoagulants, voles, and water voles.
Chemical warfare agents may be manufactured from a wide range of commercially manufactured household industrial products such as bleach, antifreeze, fertilizers containing anhydrous ammonia, pesticides, or anticoagulant rodenticides particularly superwarfarins, to name a few. ... Superwarfarins may be used to harm or terrorize people through the ingestion of contaminated food or water. /Superwarfarins/
Analytic Laboratory Methods
Poisoning of domestic animals is frequently caused by anticoagulant rodenticides. Validation and applications of a rapid and reliable method for the simultaneous determination of 8 anticoagulant rodenticides (bromadiolone, brodifacoum, coumachlor, coumafuryl, coumatetralyl, difenacoum, flocoumafen, and warfarin) in baits and animal livers using high-performance liquid chromatography with fluorescence detection are reported herein. The methodology was validated by an in-house validation model at 2.5 mg/kg, which is the level commonly found in the tissues of poisoned domestic animals. The 8 anticoagulants can be determined at the concentration range of 1.25-100 mg/kg with determination coefficients higher than 0.992. A recovery value from 70% to 109% was observed for all the studied molecules. The results of the validation process demonstrate suitability for application in official analysis and for monitoring purposes of animal poisoning by anticoagulant rodenticides.
A sensitive method for the simultaneous quantification of eight anticoagulant rodenticides (brodifacoum, bromadiolone, chlorophacinone, coumatetralyl, difenacoum, difethialone, flocoumafen and warfarin) in animal plasma and liver using liquid chromatography combined with heated electrospray ionization tandem mass spectrometry (LC-HESI-MS/MS) is described. The sample preparation includes a liquid-liquid extraction with acetone. The compound 7-acetoxy-6-(2,3-dibromopropyl)-4,8-dimethylcoumarin is used as an internal standard. Chromatographic separation was achieved using a Nucleodur C18 gravity column. Good linearity was observed up to 750 ng/mL for chlorophacinone and up to 500 ng/mL for the other compounds in plasma. In liver, good linearity was seen up to 500 ng/g for brodifacoum, chlorophacinone, difenacoum and difethialone and up to 750 ng/g for the other compounds. Depending on the compound, a level of 1 or 5 ng/mL could be quantified fulfilling the criteria for accuracy and precision and was therefore set as limit of quantification of the method in plasma. In liver, the limit of quantification was set at 250 ng g(-1) for coumatetralyl and warfarin and at 100 ng/g for the other compounds. In plasma, the limit of detection varied from 0.07 ng/mL for flocoumafen to 3.21 ng/mL for brodifacoum. In liver, the limit of detection varied from 0.37 ng/g for warfarin to 4.64 ng/g for chlorophacinone. The method was shown to be of use in a pharmacokinetic study after single oral administration to mice and in the confirmation of suspected poisoning cases in domestic animals.
Cereal-based bromadiolone anticoagulant is often used for rodent control, and because these baits are attractive for poultry they may be accidentally ingested. Thus, the aim of this study was to develop a new high-performance liquid chromatography (HPLC) method for the determination of bromadiolone residues in hens' eggs and its plasma kinetics. Laying hens (n = 48) were divided into four groups of 12 animals each. Groups I and II received orally a single dose of bromadiolone 10 mg/kg, group III received a single dose of bromadiolone 60 mg/kg, and group IV was the control. Eggs were collected from groups I, III, and IV, whereas plasma was collected from groups II and IV. The HPLC method developed was reproducible, sensitive, accurate, and linear within the range 0.1-20 ug/g. The final HPLC conditions were as follows: mobile phase MeOH-ammonium acetate (0.5 M) triethylamine buffer (pH 5, 51:49, v/v); analytical column Luna C18 ODS2; wavelength 260 nm; flow rate of 1.5 mL/min; and warfarin as internal standard (5 ug/mL). Recoveries for bromadiolone were in the range of 72-80% with RSD lower than 10%. Pharmacokinetic behavior of bromadiolone in hens results faster than that reported in other animals and humans. Following 10 and 60 mg/kg treatment bromadiolone was not detected in albumen but was present in yolk from day 4 to 5 and from day 2 to 9. In conclusion, the bromadiolone amount found in eggs was well below the toxic dose of this anticoagulant for humans, and no anticoagulant effect should be observed.
For more Analytic Laboratory Methods (Complete) data for BROMADIOLONE (9 total), please visit the HSDB record page.
Clinical Laboratory Methods
This paper presents a fully validated method for the qualitative identification of bromadiolone, brodifacoum, coumachlor, coumatetralyl, difenacoum and warfarin in whole blood specimens. Samples are protein precipitated with acetonitrile, processed via solid-phase extraction and analyzed by high-performance liquid chromatography with high resolution tandem mass spectrometric detection. Limits of detection were 10 ng/mL or better for all analytes.
Rodenticide anticoagulants are used in the control of rodent populations. In addition to accidental ingestions in humans, such agents have also been used for homicidal and suicidal purposes. There are two major groups of rodenticide anticoagulants - hydroxycoumarins and indanediones. Before the advent of LC-MS/MS, analysis for such agents was relegated to such techniques as TLC and HPLC with nonspecific modes of detection. LC-MS/MS has been used to determine any given number of rodenticide anticoagulants in animal tissues, foods, plasma, etc. Use of this technique allows for the simultaneous identification of individual compounds within both classes of rodenticide anticoagulants. The LC-MS/MS method presented allows for simultaneous qualitative identification of brodifacoum, bromadiolone, chlorphacinone, dicumarol, difenacoum, diphacinone, and warfarin in blood, serum, and plasma using ESI in the negative mode. Two transitions are monitored for each analyte after a simple sample preparation. Chromatographic separation is accomplished using a gradient of ammonium hydroxide in water and ammonium hydroxide in methanol. Chloro-warfarin is used as internal standard.
A rapid, sensitive and selective method for the simultaneous determination of bromadiolone, flocoumafen and brodifacoum in whole blood using warfarin as internal standard (IS) by high-performance liquid chromatography coupled with electrospray ionization mass spectrometry (HPLC/ESI-MS) has been developed and validated. The target compounds were extracted from the whole blood with ethyl acetate and separated on an XDB C18 column (150 mm x 2.1 mm i.d. x 5 um) by using a mobile phase consisting of 0.2% acetic acid/methanol (12/88, v/v) at a constant flow rate of 0.50 mL/min. The analytes were detected using negative ESI-MS in the selected ion monitoring (SIM) mode. The molecular ions [M-H]- of m/z 527, 541,523 and 307 were selected for the quantification for bromadiolone, flocoumafen, brodifacoum and the IS, respectively. The calibration curves were linear (r2 > 0.995) in the concentration range of 0.50-100.00 ng/mL. The method showed a satisfactory sensitivity (0.05-0.5 ng/mL using 200 uL blood), precision (RSD < 11.9%), accuracy (recovery: 82.0-96.1%) and selectivity. This method was successfully applied to the determination of the analytes for the diagnoses of poisoned human beings and animals.
For more Clinical Laboratory Methods (Complete) data for BROMADIOLONE (14 total), please visit the HSDB record page.
Storage Conditions
Protect from extreme temperatures.
Technical material and formulations should be stored in sealed containers in locked, well-ventilated, dry areas, away from frost, direct sunlight, and sources of heat and ignition. Keep products out of reach of children and unauthorized personnel. Do not store near food or animal feed.
Interactions
The following drugs ... may increase ... response to coumarin or indandione derivatives: alcohol (acute intoxication), allopurinol, aminosalicylic acid, amiodarone, anabolic steroids, chloral hydrate, chloramphenicol, cimetidine, clofibrate, co-trimoxazole, danazol, dextrothyroxine sodium, diazoxide, diflunisal, disulfiram, erythromycin, ethacrynic acid, fenoprofen calcium, glucagon, ibuprofen, indomethacin, influenza virus vaccine, isoniazid, meclofenamate, mefenamic acid, methylthiouracil, metronidazole, miconazole, nalidixic acid, neomycin (oral), pentoxifylline, phenylbutazone, propoxyphene, propylthiouracil, quinidine, quinine, salicylates, streptokinase, sulfinpyrazone, sulfonamides, sulindac, tetracyclines, thiazides, thyroid drugs, tricyclic antidepressants, urokinase, vitamin E. /Coumarin and indandione derivatives/
The following drugs ... may ... decrease ... response to coumarin or indandione derivatives: alcohol (chronic alcoholism), barbiturates, carbamazepine, corticosteroids, corticotropin, ethchlorvynol, glutethimide, griseofulvin, mercaptopurine, methaqualone, oral contraceptives containing estrogen, rifampin, spironolactone, vitamin K. /Coumarin and indandione derivatives/
Stability Shelf Life
Dates
2: Nakagawa L, de Masi E, Narciso E, Neto HM, Papini S. Palatability and efficacy of bromadiolone rodenticide block bait previously exposed to environmental conditions. Pest Manag Sci. 2015 Oct;71(10):1414-8. doi: 10.1002/ps.3944. Epub 2014 Dec 15. PubMed PMID: 25421904.
3: Yan H, Xiang P, Zhu L, Shen M. Determination of bromadiolone and brodifacoum in human blood using LC-ESI/MS/MS and its application in four superwarfarin poisoning cases. Forensic Sci Int. 2012 Oct 10;222(1-3):313-7. doi: 10.1016/j.forsciint.2012.07.008. Epub 2012 Aug 19. PubMed PMID: 22910058.
4: Zhu L, Yan H, Shen B, Shi Y, Shen M, Xiang P. Determination of bromadiolone and brodifacoum in human hair by liquid chromatography/tandem mass spectrometry and its application to poisoning cases. Rapid Commun Mass Spectrom. 2013 Feb 28;27(4):513-20. doi: 10.1002/rcm.6477. PubMed PMID: 23322657.
5: Jacob J, Endepols S, Pelz HJ, Kampling E, Cooper TG, Yeung CH, Redmann K, Schlatt S. Vitamin K requirement and reproduction in bromadiolone-resistant Norway rats. Pest Manag Sci. 2012 Mar;68(3):378-85. doi: 10.1002/ps.2273. Epub 2011 Sep 14. PubMed PMID: 21919186.
6: Li YL, Wang YL, Yang XL. [Clinical analysis of acute bromadiolone poisoning]. Zhonghua Lao Dong Wei Sheng Zhi Ye Bing Za Zhi. 2011 Jul;29(7):545. Chinese. PubMed PMID: 22214168.
7: Winters AM, Rumbeiha WK, Winterstein SR, Fine AE, Munkhtsog B, Hickling GJ. Residues in Brandt's voles (Microtus brandti) exposed to bromadiolone-impregnated baits in Mongolia. Ecotoxicol Environ Saf. 2010 Jul;73(5):1071-7. doi: 10.1016/j.ecoenv.2010.02.021. Epub 2010 Mar 15. PubMed PMID: 20227761.
8: Centorino MB, Sanchez DL, Catalano G, Catalano MC. The use of bromadiolone to potentiate self-mutilatory bleeding: a case report. Psychosomatics. 2012 Sep-Oct;53(5):489-93. doi: 10.1016/j.psym.2012.01.009. Epub 2012 Jun 1. PubMed PMID: 22658710.
9: Šćepović T, Jokić G, Esther A, Kataranovski D, Vukša P, Đedović S, Vukša M. VKOR variant and sex are the main influencing factors on bromadiolone tolerance of the house mouse (Mus musculus L.). Pest Manag Sci. 2016 Mar;72(3):574-9. doi: 10.1002/ps.4027. Epub 2015 May 13. PubMed PMID: 25904314.
10: Giorgi M, Mengozzi G. An HPLC method for the determination of bromadiolone plasma kinetics and its residues in hen eggs. J Chromatogr Sci. 2010 Oct;48(9):714-20. PubMed PMID: 20875232.
11: Endepols S, Klemann N, Jacob J, Buckle AP. Resistance tests and field trials with bromadiolone for the control of Norway rats (Rattus norvegicus) on farms in Westphalia, Germany. Pest Manag Sci. 2012 Mar;68(3):348-54. doi: 10.1002/ps.2268. Epub 2011 Oct 3. PubMed PMID: 21972086.
12: Misenheimer TM, Lund M, Baker EM, Suttie JW. Biochemical basis of warfarin and bromadiolone resistance in the house mouse, Mus musculus domesticus. Biochem Pharmacol. 1994 Feb 11;47(4):673-8. PubMed PMID: 8129744.
13: Sage M, Fourel I, Cœurdassier M, Barrat J, Berny P, Giraudoux P. Determination of bromadiolone residues in fox faeces by LC/ESI-MS in relationship with toxicological data and clinical signs after repeated exposure. Environ Res. 2010 Oct;110(7):664-74. doi: 10.1016/j.envres.2010.07.009. Epub 2010 Aug 7. PubMed PMID: 20692656.
14: Ondracek K, Bandouchova H, Hilscherova K, Kovacova V, Linhart P, Miksikova M, Mlcakova V, Osickova J, Pohanka M, Skochova H, Pikula J. Mixture toxicity of microcystin-LR, paraoxon and bromadiolone in Xenopus laevis embryos. Neuro Endocrinol Lett. 2015;36 Suppl 1:114-9. PubMed PMID: 26757121.
15: Coeurdassier M, Riols R, Decors A, Mionnet A, David F, Quintaine T, Truchetet D, Scheifler R, Giraudoux P. Unintentional wildlife poisoning and proposals for sustainable management of rodents. Conserv Biol. 2014 Apr;28(2):315-21. doi: 10.1111/cobi.12230. Epub 2014 Jan 9. PubMed PMID: 24405288.
16: Subbiah D, Kala S, Mishra AK. Study on the fluorescence characteristics of bromadiolone in aqueous and organized media and application in analysis. Chemosphere. 2005 Dec;61(11):1580-6. Epub 2005 Jun 27. PubMed PMID: 15982718.
17: Rowe FP, Plant CJ, Bradfield A. Trials of the anticoagulant rodenticides bromadiolone and difenacoum against the house mouse (Mus musculus L.). J Hyg (Lond). 1981 Oct;87(2):171-7. PubMed PMID: 7288171; PubMed Central PMCID: PMC2134035.
18: Liu S, Sun J, Jiao B, Yang Y, Gu L, Li W. [Combination of thrombosis and coagulation disorder as first manifestation of bromadiolone toxicity: a case report and literature review]. Zhonghua Xue Ye Xue Za Zhi. 2015 Oct;36(10):876-7. doi: 10.3760/cma.j.issn.0253-2727.2015.10.017. Review. Chinese. PubMed PMID: 26477772.
19: Vindenes V, Karinen R, Hasvold I, Bernard JP, Mørland JG, Christophersen AS. Bromadiolone poisoning: LC-MS method and pharmacokinetic data. J Forensic Sci. 2008 Jul;53(4):993-6. doi: 10.1111/j.1556-4029.2008.00737.x. PubMed PMID: 18482378.
20: Wu J, Shan XO. [Bromadiolone poisoning complicated with thrombosis in the lower extremities in a case]. Zhonghua Er Ke Za Zhi. 2010 Jul;48(7):550-1. Chinese. PubMed PMID: 21055099.
